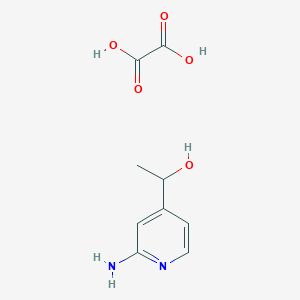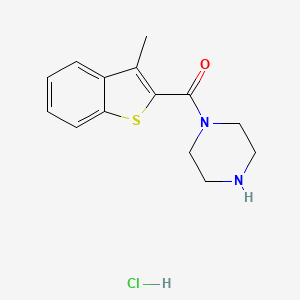
1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride
Vue d'ensemble
Description
“1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride” is a chemical compound with the CAS Number: 1333727-79-9 . It has a molecular weight of 296.82 . The IUPAC name for this compound is 1-[(3-methyl-1-benzothien-2-yl)carbonyl]piperazine hydrochloride .
Molecular Structure Analysis
The InChI code for “1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride” is 1S/C14H16N2OS.ClH/c1-10-11-4-2-3-5-12(11)18-13(10)14(17)16-8-6-15-7-9-16;/h2-5,15H,6-9H2,1H3;1H . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride” include a molecular weight of 296.82 .
Applications De Recherche Scientifique
Synthesis Techniques:
- Piperazines like 1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride have been synthesized through various methods, involving reactions with alkoxyphenyl isothiocyanates in ethereal solutions or dibasic acid chlorides in benzene solutions to form hydrochlorides. Such methods have been instrumental in producing compounds for testing against diseases like schistosomiasis in experimental animals (Tung, 1957).
Chemical and Biological Activities
2. Piperazine derivatives are recognized for their central pharmacological activity, significantly impacting the monoamine pathway. These derivatives are extensively studied for various therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects, with benzylpiperazine serving as a prototype due to its stimulant and euphoric properties (Brito et al., 2018).
Pharmacological and Therapeutic Insights
Drug Development and Therapeutic Applications
3. The development of novel piperazine compounds with therapeutic potential, particularly in addressing depressive and anxiety disorders, showcases the significance of chemical synthesis and pharmacological evaluation. Such compounds have been tested in various behavioral models, indicating their potential in improving mental health conditions (Kumar et al., 2017).
Antimicrobial and Antibacterial Properties
4. Piperazine derivatives have also been synthesized for their antimicrobial activities. Studies have shown that certain compounds possess moderate to good activity against various microorganisms, highlighting the potential of these compounds in addressing infectious diseases (Bektaş et al., 2007).
Binding Characteristics and Drug Interaction
5. Research into the binding characteristics of piperazine derivatives to proteins like bovine serum albumin (BSA) has provided insights into the pharmacokinetic mechanisms of these drugs. Understanding the binding dynamics and physicochemical interactions helps in predicting drug behavior and efficacy (Karthikeyan et al., 2015).
Enantioseparation and Chiral Applications
6. Studies on the enantioseparation of piperazine derivatives, crucial for the preparation of certain antihypertensive drugs, reveal the importance of chiral chemistry in drug synthesis and development. Such research underscores the intricate nature of drug design and its impact on therapeutic efficacy (Yu, 2005).
Propriétés
IUPAC Name |
(3-methyl-1-benzothiophen-2-yl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS.ClH/c1-10-11-4-2-3-5-12(11)18-13(10)14(17)16-8-6-15-7-9-16;/h2-5,15H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLVJFMCPSAJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)N3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



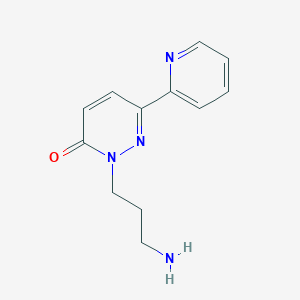
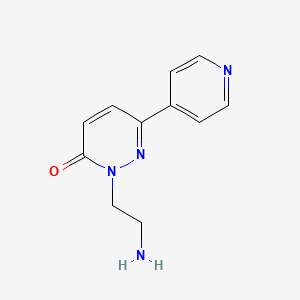
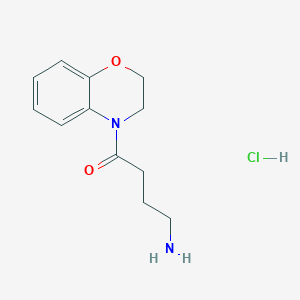
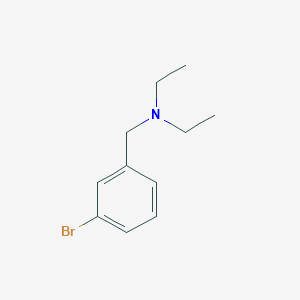
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523307.png)
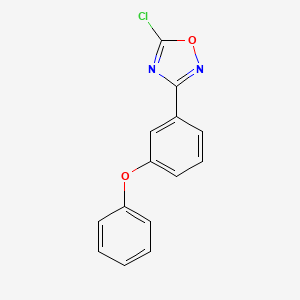
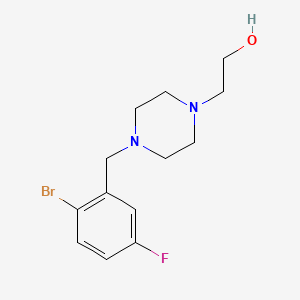
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1523316.png)

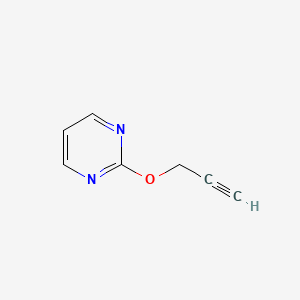
![5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU)](/img/structure/B1523319.png)
